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1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Medicinal Chemistry Structure-Activity Relationship Purine Derivative

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione (CAS 575462-65-6) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a morpholin-4-ylmethyl substituent at the C8 position and a naphthalen-1-ylmethyl group at the N7 position. The compound has a molecular formula of C23H25N5O3 and a molecular weight of 419.48 g/mol.

Molecular Formula C23H25N5O3
Molecular Weight 419.485
CAS No. 575462-65-6
Cat. No. B2884338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
CAS575462-65-6
Molecular FormulaC23H25N5O3
Molecular Weight419.485
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C23H25N5O3/c1-25-21-20(22(29)26(2)23(25)30)28(19(24-21)15-27-10-12-31-13-11-27)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,10-15H2,1-2H3
InChIKeyYRVLRNBTKSECHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione (CAS 575462-65-6): Structural Identity and Class Baseline


1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione (CAS 575462-65-6) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a morpholin-4-ylmethyl substituent at the C8 position and a naphthalen-1-ylmethyl group at the N7 position [1]. The compound has a molecular formula of C23H25N5O3 and a molecular weight of 419.48 g/mol [1]. It belongs to a broader class of 7,8-disubstituted purine-2,6-diones that have been explored as potential enzyme inhibitors and receptor ligands. The key structural feature distinguishing it from its closest analogs is the methylene (-CH2-) spacer between the morpholine ring and the purine core, which is absent in the more common 8-morpholino (directly attached) analog (CAS 364623-12-1) .

Why 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione Cannot Be Assumed Interchangeable with In-Class Analogs


The 7,8-disubstituted purine-2,6-dione scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N7 and C8 positions. The target compound incorporates a morpholin-4-ylmethyl group at C8, where the morpholine nitrogen is separated from the purine core by a methylene spacer. This is structurally distinct from the more prevalent 8-morpholino analog (CAS 364623-12-1), in which the morpholine is directly attached to the purine ring . The methylene spacer fundamentally alters the conformational flexibility, the pKa of the morpholine nitrogen, and the spatial orientation of the morpholine ring relative to the naphthylmethyl substituent at N7. Even closely related analogs such as 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione and 8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione (CAS 843633-55-6) differ in the amine substituent at C8, which is expected to modulate target binding affinity and selectivity [1]. Generic substitution without confirmatory biological data is scientifically unsound.

Quantitative Differential Evidence for 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione Selection


Structural Differentiation: Methylene Spacer vs. Direct Morpholino Attachment at C8

The target compound features a morpholin-4-ylmethyl group at C8, with a -CH2- spacer between the purine core and the morpholine ring. In contrast, the closest commercial analog (1,3-Dimethyl-8-morpholino-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, CAS 364623-12-1) has the morpholine ring directly attached to the purine C8 position without a spacer [1]. The presence of the methylene spacer increases the rotatable bond count (7 vs. an estimated 6 for the direct analog), alters the basicity of the morpholine nitrogen (the exocyclic amine in the target is a secondary amine with an aliphatic linker, while the direct analog presents a tertiary aniline-like amine conjugated to the purine ring), and shifts the spatial position of the morpholine oxygen by approximately 1.5 Å . These differences are significant for target binding: the direct morpholino analog has been annotated as a purine nucleoside phosphorylase (PNP) ligand in BindingDB, while no equivalent activity data has been reported for the target compound, suggesting the spacer may abrogate or modulate PNP binding [2].

Medicinal Chemistry Structure-Activity Relationship Purine Derivative

Lipophilicity (clogP) Differentiation from Structural Analogs

The computed partition coefficient (clogP) for the target compound is 2.51, as reported in the SILDrug database [1]. This value reflects the balanced lipophilicity contributed by the naphthalen-1-ylmethyl group at N7 and the moderately polar morpholin-4-ylmethyl substituent at C8. In comparison, the structurally similar compound EOS19292 (which contains a saturated carbocycle in place of the morpholine ring) has a higher clogP of 2.75 and a molecular weight of 421.50 g/mol [2]. The lower clogP of the target compound (Δ clogP = -0.24) indicates marginally improved aqueous solubility relative to the carbocyclic analog, potentially favorable for in vitro assay compatibility. However, no experimentally measured logP or logD data were identified for the target compound, and the reported value is a computational estimate.

Physicochemical Property Drug-likeness Lipophilicity

Drug-likeness (QED) Score and Procurement-Relevant Physicochemical Profile

The Quantitative Estimation of Drug-likeness (QED) score for the target compound is 0.47, as computed in the SILDrug database [1]. This score integrates multiple molecular properties (molecular weight, logP, HBD, HBA, PSA, rotatable bonds, and aromatic rings) into a single metric of drug-likeness. The compound satisfies Lipinski's Rule of Five (MW = 419.48; HBA = 8; HBD = 1; RB = 7; logP = 2.51) and the Rule of Three for fragment-based lead discovery [1]. In comparison, the direct morpholino analog (CAS 364623-12-1) has a molecular weight of 405.45 g/mol and one fewer rotatable bond, which would be expected to yield a marginally higher QED score (estimated ~0.50–0.52) based on the lower molecular weight penalty in the QED formula . The target compound's morpholine oxygen and the naphthylmethyl group provide synthetic handles for further derivatization, a feature less accessible in analogs where the morpholine is directly conjugated to the purine ring.

Drug-likeness Lead-likeness Compound Quality

Recommended Application Scenarios for 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione Based on Quantitative Evidence


Hit Identification in Purine-Based Enzyme Inhibitor Screening Campaigns

The compound's purine-2,6-dione core and the 8-(morpholin-4-ylmethyl) substituent position it as a candidate for screening against purine-binding enzymes such as purine nucleoside phosphorylase (PNP), xanthine oxidase, or phosphodiesterases. The methylene spacer distinguishes it from the 8-morpholino analogs that have been annotated in PNP-related contexts, potentially offering a differentiated binding mode [1]. Procurement for screening libraries is supported by its drug-likeness profile (QED = 0.47, compliant with Lipinski RO5) [2].

Structure-Activity Relationship (SAR) Studies on C8 Substituent Flexibility

The target compound is ideally suited as a probe for SAR studies examining the effect of the C8 spacer length on biological activity. With a single -CH2- linker between the morpholine and the purine ring, it represents an intermediate point between the direct 8-morpholino analog (CAS 364623-12-1, zero spacer) and the 8-((2-morpholinoethyl)thio) analog (CAS 476480-45-2, two-atom spacer with a sulfur atom) . Comparative screening across this series can delineate the optimal linker geometry for target engagement.

Computational Chemistry and Molecular Docking Validation Sets

The availability of computed physicochemical descriptors (clogP = 2.51, TPSA = 84.78 Ų, QED = 0.47) and the compound's membership in the publicly accessible SILDrug/ECBD database make it a suitable test ligand for validating molecular docking protocols, pharmacophore models, or machine learning-based activity prediction algorithms targeting purine-binding proteins [2]. Its intermediate lipophilicity and moderate molecular weight render it a chemically tractable entry for virtual screening benchmark studies.

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